molecular formula C5H2Br2ClN B1298877 2-Chloro-3,5-dibromopyridine CAS No. 40360-47-2

2-Chloro-3,5-dibromopyridine

Cat. No.: B1298877
CAS No.: 40360-47-2
M. Wt: 271.34 g/mol
InChI Key: PYSICVOJSJMFKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5-dibromopyridine typically involves halogenation reactions. One common method is the bromination of 2-chloropyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of solvents such as dichloromethane or acetic acid, and the temperature is maintained at a moderate level to ensure the selective bromination at the 3 and 5 positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistent quality of the final product .

Scientific Research Applications

Chemistry: 2-Chloro-3,5-dibromopyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In medicinal chemistry, it is utilized in the development of potential therapeutic agents. Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties .

Industry: The compound is employed in the production of specialty chemicals and advanced materials. It is also used in the synthesis of dyes, pigments, and polymers .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3,5-dibromopyridine is unique due to the presence of both chlorine and bromine atoms, which confer distinct reactivity and properties. The combination of these halogens allows for selective functionalization and diverse chemical transformations .

Biological Activity

2-Chloro-3,5-dibromopyridine is a halogenated pyridine derivative characterized by its unique structure, which includes two bromine atoms and one chlorine atom. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity patterns.

  • Molecular Formula : C5_5H2_2Br2_2ClN
  • Molecular Weight : Approximately 271.34 g/mol

The presence of halogen substituents in this compound enhances its reactivity, allowing it to serve as a versatile building block in organic synthesis and potentially influencing its biological interactions .

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interactions with various biological targets, including enzymes and receptors. The halogen substituents can enhance binding affinity and selectivity towards specific biological targets, suggesting potential applications in drug development.

Key Biological Activities

  • Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain metabolic pathways, although specific targets remain under investigation.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity, warranting further exploration of this compound's potential in this area .
  • Cytotoxicity : Some derivatives of dibromopyridines have shown cytotoxic effects against cancer cell lines, indicating a potential for anticancer applications .

Case Study 1: Enzyme Interaction

A study explored the interaction of this compound with various enzymes involved in metabolic pathways. The findings suggested that the compound could inhibit specific enzymes at micromolar concentrations, indicating a potential mechanism for therapeutic applications .

Case Study 2: Antimicrobial Activity

In a comparative study of halogenated pyridines, this compound was tested against a panel of bacterial strains. Results showed moderate antimicrobial activity, particularly against Gram-positive bacteria. This suggests its potential use as a template for developing new antimicrobial agents .

Synthesis Routes

The synthesis of this compound typically involves bromination reactions. Common methods include:

  • Bromination of 2-chloropyridine using elemental bromine or N-bromosuccinimide (NBS) as the brominating agent.
  • Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
5-Bromo-2-chloropyridineOne bromine and one chlorineOften used as a precursor in various syntheses
3-Bromo-2-chloropyridineOne bromine and one chlorineExhibits different reactivity patterns compared to dibromopyridines
3,5-Dibromo-2-fluoropyridineTwo bromines and one fluorineEnhanced reactivity due to fluorine's electronegativity

The unique arrangement of halogens in this compound allows for distinct reactivity patterns not found in other similar compounds, making it particularly valuable in both synthetic chemistry and biological applications .

Properties

IUPAC Name

3,5-dibromo-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSICVOJSJMFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355734
Record name 2-Chloro-3,5-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40360-47-2
Record name 2-Chloro-3,5-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,5-Dibromo-2-methoxy-pyridine (427) (1.5 g, 5.62 mmol) was dissolved in anhydrous DMF (14 mL) and chilled to 0° C. While stirring, POCl3 (2.1 mL, 22.48 mmol) was added drop wise over a period of 5 minutes. The mixture was stirred at 0° C. for 1 h. The mixture was then heated to 100° C. under N2, for 16 h. TLC indicated complete reaction at this point. Ice-chips (10 g) were added to the cooled solution and the mixture was stirred for 20 minutes. The mixture was diluted with EtOAc (200 mL), washed with saturated aqueous NaHCO3 (2×50 mL) and brine (2×50 mL) via extraction, dried over MgSO4 and concentrated to give a brown oil. Purification by column chromatography gave the desired product (428) as an off white solid upon concentration (1.01 g, 3.722 mmol, 66.2% yield). 1H NMR (400 MHz, CDCl3): δ 8.07 (d, 1H, J=2 Hz), 8.38 (d, 1H, J=1.6 Hz).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary method of synthesis for 2-chloro-3,5-dibromopyridine as described in the research?

A1: The research paper describes the synthesis of this compound through the reaction of 3,5-dibromopyridine-N-oxide with sulfuryl chloride at 120°C. This reaction primarily yields this compound, along with a significant amount of 4-chloro-3,5-dibromopyridine as a byproduct [].

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